Physicochemical characteristics of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine for medicinal chemistry
Physicochemical characteristics of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine for medicinal chemistry
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine for Medicinal Chemistry Applications
Executive Summary
This guide provides a comprehensive technical overview of the key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the novel chemical entity, 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine. As direct experimental data for this specific molecule is not extensively published, this document synthesizes data from structurally related analogs and established medicinal chemistry principles to provide a predictive profile. Crucially, it offers detailed, field-proven experimental protocols for researchers to empirically determine these critical parameters. The guide is structured to explain the causal relationships between a compound's structure, its physicochemical characteristics, and its potential behavior as a drug candidate, thereby empowering drug development professionals to make informed decisions. We will explore lipophilicity (LogP/D), aqueous solubility, ionization constants (pKa), and metabolic stability, providing the "why" behind experimental choices and the implications of each parameter for drug design and optimization.
Introduction
Chemical Identity and Structure
3-Chloro-2-(4-methylpiperidin-1-yl)pyridine is a substituted pyridine derivative. The structure incorporates three key pharmacophoric elements: a 2-aminopyridine core, a halogen (chlorine) substituent, and a saturated heterocyclic (4-methylpiperidine) moiety. Each of these components is prevalent in a wide range of clinically approved drugs, suggesting the potential utility of this scaffold.[1][2]
-
IUPAC Name: 3-chloro-2-(4-methylpiperidin-1-yl)pyridine
-
Molecular Formula: C₁₁H₁₅ClN₂
-
Molecular Weight: 210.70 g/mol
Structure:
(Illustrative image - actual rendering may vary)Rationale in Medicinal Chemistry
The pyridine ring is a highly privileged scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[3] The 2-amino substitution pattern, as seen here with the piperidine nitrogen, creates a specific electronic and steric environment. The chlorine atom at the 3-position is expected to increase lipophilicity and can serve as a metabolic blocker or a point for vector-based modifications.[2] The 4-methylpiperidine group is a common feature in CNS-active agents and other therapeutic classes; it significantly influences basicity, solubility, and metabolic pathways.[4][5] Understanding the interplay of these structural features is paramount for predicting the compound's drug-like properties.
Core Physicochemical Properties: A Predictive and Methodological Analysis
The journey of a drug from administration to its target is governed by its physicochemical properties. This section outlines the predicted characteristics of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine and provides robust protocols for their experimental determination.
Ionization Constant (pKa)
Theoretical Insight: This molecule possesses two potential basic centers: the piperidine nitrogen (N-piperidine) and the pyridine ring nitrogen (N-pyridine).
-
N-piperidine: As a secondary alkyl amine, this nitrogen is expected to be strongly basic, with a predicted pKa in the range of 10.0 - 11.0.
-
N-pyridine: The basicity of this nitrogen is more complex. It is part of a 2-aminopyridine system. Unsubstituted 2-aminopyridine has a pKa of approximately 6.86.[6][7] The electron-donating effect of the alkylamino group at the C2 position increases the basicity of the ring nitrogen compared to pyridine itself (pKa ~5.5). However, the electron-withdrawing chlorine atom at the C3 position will counteract this effect, likely reducing the pKa of the N-pyridine to a value between 5.5 and 6.5.
Experimental Protocol: Potentiometric pKa Determination
This method measures the change in pH of a solution upon titration with an acid or base, allowing for the direct determination of pKa values.
-
Preparation: Prepare a 1-2 mM stock solution of the compound in a suitable co-solvent (e.g., DMSO, methanol). Prepare an aqueous solution (e.g., 0.15 M KCl) for the titration.
-
Instrumentation: Use a calibrated automatic titrator equipped with a high-precision pH electrode.
-
Titration: Add a small, precise volume of the compound's stock solution to the aqueous medium. Titrate the solution with standardized 0.1 M HCl to determine the basic pKa values. Then, titrate with 0.1 M KOH to determine any acidic pKa values (none are expected for this molecule).
-
Causality Check: The titration curve should show two distinct inflection points corresponding to the protonation of the two basic nitrogens. The inclusion of known standards (e.g., pyridine and piperidine) validates the system's accuracy.
-
Data Analysis: Use specialized software (e.g., Hyperquad) to analyze the titration curve and calculate the macroscopic pKa constants.
Lipophilicity (LogP/LogD)
Theoretical Insight: Lipophilicity is a critical determinant of a drug's absorption, distribution, and potential for off-target effects.
-
Calculated LogP (cLogP): Based on fragment contributions, the cLogP is predicted to be in the range of 2.5 - 3.5. The pyridine ring, chloro-substituent, and the hydrocarbon portions of the piperidine ring all contribute positively to lipophilicity.
-
LogD at pH 7.4: Since the molecule will be partially protonated at physiological pH (primarily at the N-piperidine), its distribution coefficient (LogD) will be lower than its partition coefficient (LogP). Given the predicted pKa values, the LogD₇.₄ will likely be 1.0 - 2.0 log units lower than the LogP. Studies on substituted pyridines have shown that lipophilicity is highly sensitive to substitution patterns.[8][9]
Experimental Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water.
-
Pre-saturation: Shake equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) together overnight to ensure mutual saturation. This step is critical to prevent volume changes during the experiment.
-
Compound Addition: Add the test compound (from a concentrated stock in a volatile solvent) to a vial and evaporate the solvent. Add precise volumes of the pre-saturated n-octanol and PBS.
-
Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: LogP (or LogD at the buffer's pH) = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Aqueous Solubility
Theoretical Insight: Adequate aqueous solubility is essential for oral absorption and for preparing intravenous formulations. Given the predicted LogP and the crystalline nature of similar compounds, the intrinsic solubility is likely to be low to moderate. However, due to the two basic centers, solubility will be highly pH-dependent, increasing significantly in acidic environments where the molecule forms soluble salts.
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
This high-throughput method measures the turbidity that forms when a compound precipitates from a DMSO stock solution into an aqueous buffer.
-
Compound Plating: Dispense 1-2 µL of a 10 mM DMSO stock solution of the test compound into a 96- or 384-well microplate. Include a known soluble compound (positive control) and a known insoluble compound (negative control) to validate the assay run.
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentration (e.g., 100 µM).
-
Incubation & Shaking: Seal the plate and shake for 1-2 hours at room temperature to allow for precipitation to reach a steady state.
-
Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: Compare the signal from the test compound wells to a calibration curve generated from serial dilutions of a known insoluble standard. The concentration at which the signal rises above a defined threshold is reported as the kinetic solubility.
In Vitro ADME Profile
Metabolic Stability
Theoretical Insight: The metabolic fate of a drug candidate is a primary driver of its half-life and bioavailability.[10] The piperidine moiety is often susceptible to metabolism by cytochrome P450 (CYP) enzymes.[4][11]
-
Likely Pathways:
-
C-Hydroxylation: Oxidation of the carbon atoms on the piperidine ring, particularly those adjacent (alpha) to the nitrogen, is a common metabolic route. The 4-methyl group may direct metabolism to other positions or be hydroxylated itself.
-
N-dealkylation: Cleavage of the bond between the pyridine ring and the piperidine nitrogen is a possibility, though often a slower process for aryl-heteroatom bonds.
-
The presence of substituents adjacent to the piperidine nitrogen can influence metabolic stability.[4]
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This assay assesses the rate of metabolism of a compound when incubated with liver microsomes, which are rich in CYP enzymes.
-
Reagent Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) and a NADPH-regenerating system (required for CYP activity) in a phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a solution containing a protein-precipitating organic solvent (e.g., cold acetonitrile) and an internal standard for LC-MS/MS analysis.
-
Self-Validation: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) to ensure the HLM and cofactor system are active and the assay is performing as expected.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Plasma Protein Binding (PPB)
Theoretical Insight: With a predicted LogD₇.₄ between 1.5 and 2.5, moderate to high plasma protein binding is expected, primarily to human serum albumin (HSA). Only the unbound fraction of a drug is free to engage its target and be cleared, making PPB a critical parameter.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Apparatus Setup: Use a RED device, which consists of single-use inserts divided by a semi-permeable membrane (typically 8 kDa MWCO).
-
Sample Addition: Add plasma containing the test compound (e.g., 5 µM) to one chamber and PBS (pH 7.4) to the other chamber.
-
Equilibration: Seal the plate and incubate with shaking at 37°C for 4-6 hours. This allows the small, unbound drug molecules to diffuse across the membrane and reach equilibrium.
-
Analysis: After incubation, remove aliquots from both the plasma and buffer chambers. The samples are then analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.
-
Calculation: The percentage of unbound drug is calculated as: % Unbound = ([Concentration in Buffer] / [Concentration in Plasma]) x 100. The percentage bound is 100 - % Unbound.
Summary of Predicted Physicochemical Profile
The following table summarizes the predicted properties for 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine based on the analysis of its structural components and established medicinal chemistry principles. These values should be considered estimates pending experimental verification using the protocols outlined in this guide.
| Property | Predicted Value / Characteristic | Implication for Drug Development |
| Molecular Weight | 210.70 g/mol | Excellent; well within "Rule of 5" guidelines for good oral bioavailability. |
| pKa₁ (N-piperidine) | 10.0 - 11.0 | Strong base; will be >99% protonated at physiological pH. Key driver of solubility in acidic environments (e.g., stomach). |
| pKa₂ (N-pyridine) | 5.5 - 6.5 | Weak base; will be partially protonated at physiological pH. Can influence target engagement and cell permeability. |
| cLogP | 2.5 - 3.5 | In a good range for balancing permeability and solubility. |
| LogD at pH 7.4 | 1.5 - 2.5 | Lower than LogP due to protonation; suggests a favorable balance for cell penetration without excessive non-specific binding. |
| Aqueous Solubility | Low intrinsic, high at acidic pH | May require formulation strategies for neutral pH delivery. Good solubility in the stomach is expected. |
| Metabolic Stability | Moderate to High Risk | Piperidine ring is a potential site for CYP-mediated oxidation. Experimental determination is critical. |
| Plasma Protein Binding | Moderate to High (>80%) | Expected based on LogD; the free fraction needs to be sufficient for efficacy. |
Conclusion: A Medicinal Chemist's Perspective
3-Chloro-2-(4-methylpiperidin-1-yl)pyridine presents an intriguing scaffold for medicinal chemistry exploration. Its predicted physicochemical profile is largely favorable, with a low molecular weight and a LogD profile that suggests it can achieve a good balance between solubility and permeability. The key areas for experimental focus and potential optimization are its basicity and metabolic stability. The dual basic centers will strongly influence its pharmacokinetic profile, and understanding the pKa of each nitrogen is essential. The piperidine ring represents a potential metabolic liability, and the in vitro microsomal stability assay will be the first critical step in assessing its half-life. The protocols and insights provided in this guide offer a robust framework for the thorough characterization of this and related molecules, enabling a data-driven approach to advancing promising compounds through the drug discovery pipeline.
References
- BenchChem. (2025). Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability.
- BenchChem. (2025). Morpholine vs.
- PubChem. 2-Aminopyridine - Compound Summary (CID 10439).
- Gimeno, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
- U.S. Environmental Protection Agency (EPA). Aminopyridines - Chemical Hazard Assessment.
- Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- ACS Publications. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
- PubMed. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
- Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?.
- Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?.
- Benchchem. (2025). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
- ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- ChemRxiv. (2022).
- Ghodsi, R., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
